Methyl (3S,4S)-4-aminopiperidine-3-carboxylate
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Overview
Description
Methyl (3S,4S)-4-aminopiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-aminopiperidine-3-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of a lipase-mediated resolution protocol, which provides high enantiomeric excess . The reaction conditions often include the use of solvents such as dichloromethane and reagents like methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-4-aminopiperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (3S,4S)-4-aminopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-4-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar stereochemistry but different functional groups.
Benzo[d][1,3]dioxole derivatives: Compounds with similar structural features but different chemical properties.
Uniqueness
Methyl (3S,4S)-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (3S,4S)-4-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h5-6,9H,2-4,8H2,1H3/t5-,6-/m0/s1 |
InChI Key |
URYGCNLIJAPLFC-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNCC[C@@H]1N |
Canonical SMILES |
COC(=O)C1CNCCC1N |
Origin of Product |
United States |
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